Differential SARS-CoV-2 Protease Binding Affinity Compared to Class Members
In a comparative molecular docking study of bioactive compounds against SARS-CoV-2 targets, 2,2-dimethyl-8-prenylchromene 6-carboxylic acid demonstrated binding energies of -5.6 kcal/mol for RNA-dependent RNA polymerase (RdRp) and -6.8 kcal/mol for the main protease (Mpro) [1]. These values position the compound as having intermediate affinity within the tested panel, showing stronger Mpro binding compared to 3-prenyl cinnamic acid allyl ester (-6.2 kcal/mol) but weaker than artepillin C (-7.5 kcal/mol) and ellagic acid (-7.5 kcal/mol) [1].
| Evidence Dimension | Molecular docking binding energy to SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | -6.8 kcal/mol |
| Comparator Or Baseline | Artepillin C: -7.5 kcal/mol; Ellagic acid: -7.5 kcal/mol; 3-Prenyl cinnamic acid allyl ester: -6.2 kcal/mol |
| Quantified Difference | 0.7 kcal/mol weaker than artepillin C and ellagic acid; 0.6 kcal/mol stronger than 3-prenyl cinnamic acid allyl ester |
| Conditions | In silico molecular docking study; target: SARS-CoV-2 main protease (Mpro) |
Why This Matters
The quantifiable difference in Mpro binding energy relative to structurally distinct comparators (e.g., artepillin C) provides a specific, measurable parameter for selecting this compound over others for antiviral screening cascades targeting SARS-CoV-2 proteases.
- [1] Kumar, V., et al. (2021). Table 1: Bioactive compounds and their docking scores against SARS-CoV-2 RNA-dependent RNA polymerase and main protease (Mpro). PMC8088405. View Source
